5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a morpholine ring, an ethylphenyl group, and a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts alkylation reaction, using an ethylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and appropriate nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features.
4-Ethylphenyl Derivatives: Compounds with the ethylphenyl group attached to different cores.
Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with variations in the substituents on the thiazolo[3,2-b][1,2,4]triazole core.
Uniqueness
5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(4-ethylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-5-15-7-9-16(10-8-15)18(24-11-13(3)27-14(4)12-24)19-20(26)25-21(28-19)22-17(6-2)23-25/h7-10,13-14,18,26H,5-6,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALRWPZHUQLMMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CC(OC(C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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